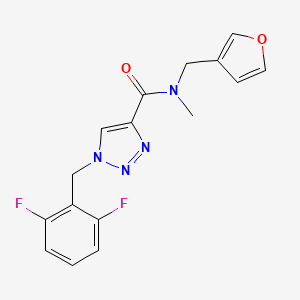

![molecular formula C15H21NO3 B5501351 2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5501351.png)

2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step chemical reactions. These can include catalytic hydrogenation, esterification, and the use of specific catalysts such as Pd/C for the reduction processes. The synthesis approach can vary depending on the desired analogs and their respective functional groups (Zhang Qun-feng, 2008).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals that they can exhibit different conformations based on their crystallographic studies. For example, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide shows that the naphthalene ring is planar, and the side chain's orientation allows the amide and aromatic groups to be approximately parallel (B. Tinant et al., 1994).

Chemical Reactions and Properties

Acetamide derivatives can engage in various chemical reactions, such as fluorescence quenching upon interaction with acids, indicating their potential use in sensing applications. For instance, different hydrates and co-crystals of related compounds have been synthesized and studied for their structural and fluorescent properties when interacting with different acids (A. Karmakar & J. Baruah, 2008).

Applications De Recherche Scientifique

Protein Tyrosine Phosphatase 1B Inhibition

2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide derivatives have been evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), which plays a significant role in the regulation of insulin signaling and is considered a therapeutic target for type 2 diabetes and obesity. The synthesized derivatives exhibited PTP1B inhibitory activity, correlating well with docking studies and in vivo screening for antidiabetic activity in SLM and STZ models (Saxena et al., 2009).

Anion Coordination in Crystal Engineering

The structural study of amide derivatives, including this compound, has demonstrated their ability to form unique spatial orientations in crystal engineering. These orientations facilitate anion coordination, leading to the formation of channel-like structures and exhibiting tweezer-like geometry, which is crucial for developing novel materials with specific chemical and physical properties (Kalita & Baruah, 2010).

Enzyme Inhibition for Therapeutic Applications

The compound has been utilized in the synthesis of novel acetamide derivatives with potential therapeutic applications. These derivatives have been tested for their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, showing promising results comparable to standard drugs. The presence of specific substituents like bromo, tert-butyl, and nitro groups enhances their biological activity, indicating the compound's utility in developing new pharmaceuticals (Rani et al., 2016).

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-11(14-4-3-9-19-14)16-15(17)10-12-5-7-13(18-2)8-6-12/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZVKKXGNVMJEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCO1)NC(=O)CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501274.png)

![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)

![1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5501285.png)

![2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5501308.png)

![N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5501309.png)

![2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5501314.png)

![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5501344.png)

![1-benzyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5501357.png)

![2-{2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenoxy}ethanol](/img/structure/B5501366.png)

![2-(1,3-benzodioxol-5-yl)-4,6-bis[2-(1,3-benzodioxol-5-yl)vinyl]pyrimidine](/img/structure/B5501371.png)

![N-[1-(methoxymethyl)cyclopentyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5501378.png)